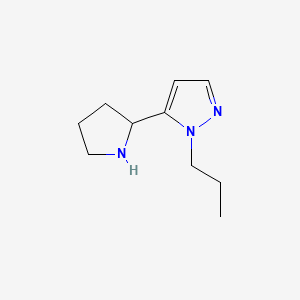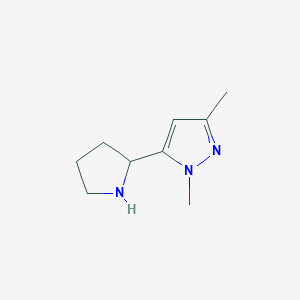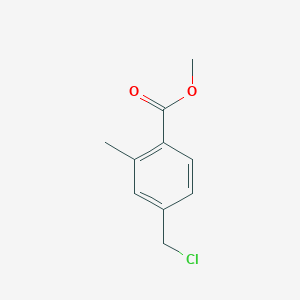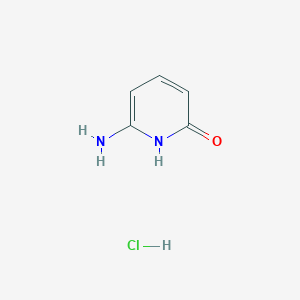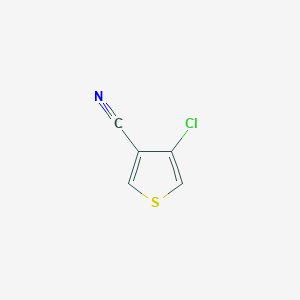
6-(Trifluoromethyl)pyridine-3-sulfonamide
Übersicht
Beschreibung
6-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the compound can undergo a condensation reaction with a trifluoromethyl-containing building block to produce sulfoxaflor, a compound used in the agrochemical industry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Catalysis and Cyclization Reactions
6-(Trifluoromethyl)pyridine-3-sulfonamide and related compounds have been utilized in various catalytic processes and cyclization reactions. For instance, trifluoromethanesulfonic (triflic) acid, a related compound, has been shown to be an excellent catalyst for inducing cyclization of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002). Additionally, N-[3-(Trifluoromethyl)homoallyl]sulfonamides have demonstrated potential in synthesizing various pyrrolidines, further illustrating the role of trifluoromethylated sulfonamides in organic synthesis (Nadano, Iwai, Mori, & Ichikawa, 2006).
Optically and Magnetically Active Compounds
The incorporation of electron-withdrawing sulfonamide groups into ligands has been explored for the creation of optically and magnetically active compounds. For example, ligands with sulfonamide groups have been synthesized and their interactions with various ions studied, indicating potential applications in material science and coordination chemistry (Edder et al., 2000).
Synthesis of Pyridine Sulfonamides
Efficient methods for synthesizing various pyridine sulfonamides, including this compound, have been established. These methods are scalable and demonstrate the utility of these compounds in a broad range of chemical syntheses (Emura, Yoshino, Tachibana, Shiraishi, Honma, Mizutani, & Muraoka, 2011).
Crystallographic Studies
Crystallographic studies of compounds related to this compound have provided insights into molecular structures and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in various scientific fields (Johnston, Florence, & Kennedy, 2008).
Pharmaceutical Applications
While explicitly excluding information related to drug use, dosage, and side effects, it's noteworthy that sulfonamides, including those structurally similar to this compound, have been studied for their potential pharmaceutical applications. For example, various sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities, indicating potential applications in cancer research and treatment (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Safety and Hazards
Zukünftige Richtungen
The demand for TFMP derivatives, including 6-(Trifluoromethyl)pyridine-3-sulfonamide, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds , which can affect a variety of biochemical pathways.
Result of Action
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical compounds , which can have a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-2-1-4(3-11-5)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCWLNVGKBMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide](/img/structure/B3376110.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B3376114.png)
